ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for chemical research.
Properties
Molecular Formula |
C16H23IN2O3 |
|---|---|
Molecular Weight |
418.27 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(1-methyl-3-propan-2-ylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H23IN2O3/c1-5-21-14(20)16-7-15(8-16,9-17)22-13(16)11-6-19(4)18-12(11)10(2)3/h6,10,13H,5,7-9H2,1-4H3 |
InChI Key |
JSBWLVYJTCKYSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3C(C)C)C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, including the formation of the bicyclic core, introduction of the iodomethyl group, and esterification. Common reagents and conditions might include:
Formation of the bicyclic core: This step could involve cyclization reactions using appropriate precursors and catalysts.
Introduction of the iodomethyl group: This might be achieved through halogenation reactions using iodine and suitable halogenating agents.
Esterification: The final step could involve esterification of the carboxylic acid group using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific functional groups.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides might be employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could produce various substituted derivatives.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[21
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It might be investigated for its biological activity, including potential therapeutic effects.
Medicine: The compound could be explored for its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It might find applications in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(bromomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
The presence of the iodomethyl group in ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate might confer unique reactivity and properties compared to its bromomethyl and chloromethyl analogs. This could include differences in reaction rates, selectivity, and biological activity.
Biological Activity
Ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound with potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with an iodomethyl group, a pyrazole moiety, and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 392.23 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.23 g/mol |
| Bicyclic Structure | Yes |
| Functional Groups | Iodomethyl, Ester, Pyrazole |
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes, often utilizing photochemical methods for cycloaddition reactions. The iodomethyl group can be introduced through halogenation reactions.
The biological activity of this compound can be attributed to its structural components, particularly the pyrazole ring and the iodomethyl substituent. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: Antitumor Evaluation
In a study examining the cytotoxic effects of pyrazole derivatives on HepG2 human hepatoblastoma cell lines, it was found that certain derivatives exhibited up to 57.6% cytotoxicity at specific concentrations . This suggests potential for further exploration of this compound in cancer therapeutics.
Antimicrobial Activity
Preliminary evaluations suggest that compounds with similar bicyclic structures may also exhibit antimicrobial properties. The presence of the iodomethyl group could enhance the reactivity toward microbial targets.
Table 2: Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antitumor | Cytotoxicity against cancer cells |
| Antimicrobial | Possible inhibition of microbial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
